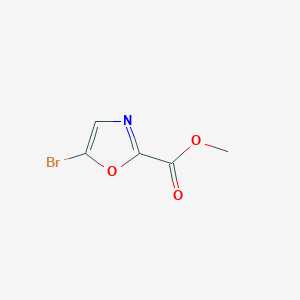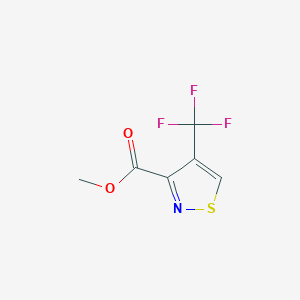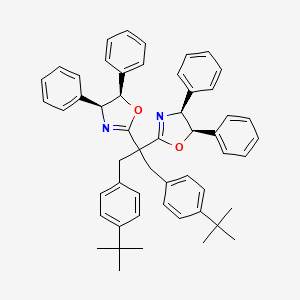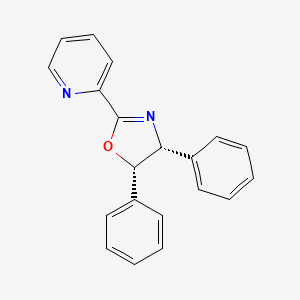![molecular formula C39H40NO3PS B6291485 [S(R)]-N-[(R)-[5-(diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl](4-methoxyphenyl)methyl]-2-methyl-2-propanesulfinamide, 95% CAS No. 2160535-56-6](/img/structure/B6291485.png)
[S(R)]-N-[(R)-[5-(diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl](4-methoxyphenyl)methyl]-2-methyl-2-propanesulfinamide, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organophosphorus compound. It contains a phosphino group (diphenylphosphino), a xanthene group (9,9-dimethyl-9H-xanthen-4-yl), and a sulfinamide group (2-methyl-2-propanesulfinamide). These groups suggest that the compound could have applications in areas like catalysis or medicinal chemistry .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or patents, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The xanthene and diphenylphosphino groups are likely to contribute to the compound’s three-dimensional structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The phosphino group could act as a ligand in coordination chemistry, while the sulfinamide group could participate in various organic reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the phosphino group could make the compound polar, affecting its solubility .Wissenschaftliche Forschungsanwendungen
Asymmetric Hydrogenation and Catalysis
The compound has been utilized in the field of asymmetric hydrogenation, demonstrating its effectiveness in producing high enantiomeric excesses (ee’s) of up to 99.9% in the hydrogenation of certain prochiral olefins. Such high ee’s were achieved using a rhodium complex with a matched arrangement of the compound, indicating its potential in facilitating highly enantioselective processes using green solvents like propylene carbonate (Balogh et al., 2013).
Correction and Clarification in Chemical Nomenclature
There has been notable mention of the compound in the context of correcting chemical nomenclature, emphasizing the precision and care required in the scientific communication and documentation of chemical entities. This highlights the compound’s relevance not only in chemical reactions but also in the accuracy of scientific literature (Liu et al., 2016).
Chiral Auxiliary in Stereoselective Synthesis
The compound has played a crucial role as a chiral auxiliary in the stereoselective synthesis of pharmaceutical agents, exemplified by its use in the development of a potent PPAR α/γ dual agonist. The stereoselective synthesis of the core component of this agonist, using the compound as a chiral auxiliary, was a key element in its development (Qian et al., 2015).
Polymerization and Material Science
In material science, the compound has been implicated in the polymerization processes. A nickel complex containing the compound was used to initiate the polymerization of specific monomers in a controlled manner, exhibiting enantiomer-selectivity. This property is particularly interesting for developing materials with specific chiral properties, which can be significant in various industries, including pharmaceuticals, agriculture, and materials science (Zhu et al., 2019).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[(R)-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-(4-methoxyphenyl)methyl]-2-methylpropane-2-sulfinamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H40NO3PS/c1-38(2,3)45(41)40-35(27-23-25-28(42-6)26-24-27)31-19-13-20-32-36(31)43-37-33(39(32,4)5)21-14-22-34(37)44(29-15-9-7-10-16-29)30-17-11-8-12-18-30/h7-26,35,40H,1-6H3/t35-,45?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQLMJYVKSJQTCR-VLLRMEKGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)C(C6=CC=C(C=C6)OC)NS(=O)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)[C@@H](C6=CC=C(C=C6)OC)NS(=O)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H40NO3PS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
633.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(S)-2-(Fmoc-Amino)-1-(5-nitro-1-benzo[d][1,2,3]triazolyl)propane-1-thione](/img/structure/B6291444.png)
![Dodecabenzylbambus[6]uril, bn-bu[6]](/img/structure/B6291447.png)
![[S(R)]-N-[(S)-[3,5-bis(trifluoromethyl)phenyl][2- (diphenylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6291455.png)
![4,6-Bis((S)-4-(t-butyl)-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan](/img/structure/B6291460.png)
![tert-Butyl N-[(1S,4S,5R)-2-azabicyclo[2.2.1]heptan-5-yl]carbamate](/img/structure/B6291466.png)
![N-[(1S)-2-(Diphenylphosphino)-1-phenylethyl]-3,5-bis(trifluoromethyl)-benzamide, 95%](/img/structure/B6291477.png)


